An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-N-Methylephedrine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-N-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and analytical methodologies for (+)-N-Methylephedrine. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Structure and Stereochemistry
(+)-N-Methylephedrine, a sympathomimetic amine, is a derivative of ephedrine. Its chemical formula is C₁₁H₁₇NO.[1] The systematic IUPAC name for the (+)-enantiomer is (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol.[2]
The molecule possesses two chiral centers, leading to four possible stereoisomers. The ephedrine isomers have a threo configuration, while the pseudoephedrine isomers have an erythro configuration. (+)-N-Methylephedrine is the N-methylated derivative of (+)-ephedrine and thus has the (1S,2R) stereochemistry.
The absolute configuration of the two chiral carbons is crucial for its biological activity. The spatial arrangement of the hydroxyl and dimethylamino groups in relation to the phenyl ring dictates its interaction with adrenergic receptors.
Caption: Figure 1: 2D representation of the chemical structure of (+)-N-Methylephedrine with stereocenters indicated.
Physicochemical Properties
A summary of the key physicochemical properties of (+)-N-Methylephedrine is presented in Table 1.
Table 1: Physicochemical Properties of (+)-N-Methylephedrine
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [2] |
| Melting Point | 87-90 °C | [2] |
| Specific Optical Rotation ([α]²⁰/D) | +29° (c=5 in methanol) | [2] |
| Appearance | Solid | [2] |
| CAS Number | 42151-56-4 | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of (+)-N-Methylephedrine.
Table 2: Spectroscopic Data for N-Methylephedrine
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectral data available. | [3] |
| ¹³C NMR | Spectral data available. | [4] |
| Infrared (IR) | Spectrum available. | [4] |
| Mass Spectrometry (MS) | Mass spectral data available. | [5][6] |
Note: Detailed spectral assignments should be performed by comparing experimental data with reference spectra.
Experimental Protocols
Synthesis of (+)-N-Methylephedrine
A common method for the synthesis of N-methylephedrine is the methylation of ephedrine. The following protocol is adapted from established procedures for the synthesis of the (-)-enantiomer and can be applied to the (+)-enantiomer starting from (+)-ephedrine.
Protocol: Synthesis of (+)-N-Methylephedrine via Reductive Amination
Materials:
-
(+)-Ephedrine hydrochloride
-
Formaldehyde solution (37%)
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
Dissolve (+)-ephedrine hydrochloride in deionized water.
-
Add formic acid to the solution.
-
Slowly add formaldehyde solution while stirring.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature.
-
Make the solution alkaline by the dropwise addition of a concentrated NaOH solution until a pH of >12 is reached.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure (+)-N-Methylephedrine.
Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of (+)-N-Methylephedrine can be determined using chiral HPLC.
Protocol: Chiral HPLC Analysis of N-Methylephedrine
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based chiral column).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be a mixture of n-Hexane, isopropanol, and diethylamine.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the N-Methylephedrine sample in the mobile phase to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm or 254 nm).[7]
-
-
Injection and Analysis: Inject a fixed volume of the sample solution onto the HPLC system.
-
Data Analysis: Record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Caption: Figure 2: A generalized workflow for the determination of enantiomeric purity of (+)-N-Methylephedrine using chiral HPLC.
Stereochemical Determination by X-ray Crystallography
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule. A crystal structure for S,S-(+)-N-methylephedrine has been reported, which likely refers to the (1S,2R) configuration.[8]
Generalized Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of high quality from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions (solvents, temperature, concentration).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.
-
Determination of Absolute Configuration: The absolute configuration can be determined from the diffraction data if a sufficiently strong anomalous scatterer is present or by comparing the determined structure to a known chiral reference.
Mechanism of Action and Signaling Pathway
(+)-N-Methylephedrine is a sympathomimetic agent that exerts its effects by interacting with the adrenergic system.[9] Its primary mechanism of action is believed to be the indirect stimulation of adrenergic receptors by promoting the release of norepinephrine from presynaptic nerve terminals.[9] It also has some direct agonist activity on α- and β-adrenergic receptors.[9]
The activation of these receptors triggers downstream signaling cascades that are responsible for the physiological effects of the drug, such as bronchodilation and vasoconstriction.
Caption: Figure 3: Simplified signaling pathways following the activation of α₁- and β₂-adrenergic receptors by norepinephrine released upon stimulation by (+)-N-Methylephedrine.
References
- 1. (+)-N-Methylephedrine [webbook.nist.gov]
- 2. (1S,2R)-(+)-N-Methylephedrine 99 42151-56-4 [sigmaaldrich.com]
- 3. (+)-N-METHYLEPHEDRINE(42151-56-4) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Methylephedrine [webbook.nist.gov]
- 6. mzCloud – N Methylephedrine [mzcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methylephedrine - Wikipedia [en.wikipedia.org]
